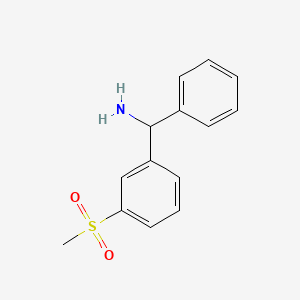

alpha-(3-Methylsulfonylphenyl)benzylamine

Descripción general

Descripción

Alpha-(3-Methylsulfonylphenyl)benzylamine is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzylamines, which alpha-(3-Methylsulfonylphenyl)benzylamine is a type of, can be achieved through several methods. One common method is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of alpha-(3-Methylsulfonylphenyl)benzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

Benzylamines, such as alpha-(3-Methylsulfonylphenyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated with alcohols using a Mn(I) pincer catalyst . They can also undergo reactions with boronic acids and cyanamidyl/arylcyanamidyl radicals .Physical And Chemical Properties Analysis

Alpha-(3-Methylsulfonylphenyl)benzylamine is a water-soluble compound . It should be stored at room temperature, away from moisture .Aplicaciones Científicas De Investigación

Photooxidative Phosphorylation of Benzylamines

Alpha-(3-Methylsulfonylphenyl)benzylamine can be used in the synthesis of α-aminophosphorus compounds through a process called photooxidative phosphorylation . This process involves the use of visible light, phosphinylidenes, and benzylamine derivatives for the synthesis of α-aminophosphorus products under aerobic conditions .

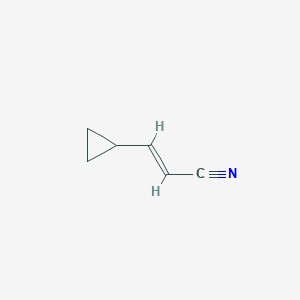

Aza-Michael Additions

This compound can also be used in Aza-Michael additions to α,β-unsaturated esters to prepare N-benzylated β-amino esters . This process is carried out in the absence of a solvent and involves the use of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .

Reaction with CO2

Alpha-(3-Methylsulfonylphenyl)benzylamine can react with CO2 in a variety of solvents with and without the presence of basic additives . This reaction can lead to the formation of new adducts associated with CO2 protected benzylamine .

Synthesis of Therapeutic Targets

The compound can be used in the synthesis of α-aminophosphorus therapeutic targets . These targets are synthesized through the hydrophosphorylation of C=N or C=O bonds .

Synthesis of Bioactive Molecules

Alpha-(3-Methylsulfonylphenyl)benzylamine can be used in the synthesis of bioactive molecules . These molecules have been used as anti-tumor or antibacterial agents, as treatment of bone-related disease, and as radiopharmaceuticals or against hypertension .

Synthesis of Pesticide Agrochemicals

This compound can also be used in the synthesis of pesticide agrochemicals . These agrochemicals are organophosphorus compounds that have dominated the field of pesticide agrochemicals .

Mecanismo De Acción

While the specific mechanism of action for alpha-(3-Methylsulfonylphenyl)benzylamine is not mentioned in the search results, benzylamines are known to inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

Safety and Hazards

Propiedades

IUPAC Name |

(3-methylsulfonylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYDOZUYHQARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(3-Methylsulfonylphenyl)benzylamine | |

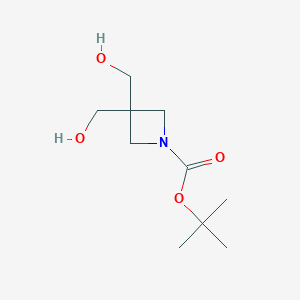

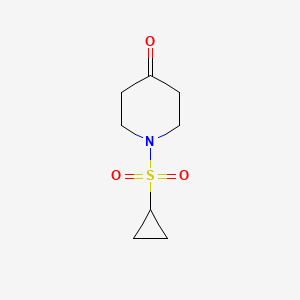

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

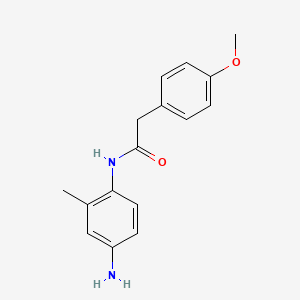

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)

![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)

![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)